Studies have investigated the effectiveness of passive badges, wearable devices that passively collect air samples over a period of time, for measuring airborne concentrations of 2-ethoxyethyl acetate. These studies evaluate the badge's accuracy, precision, and sensitivity in capturing this specific chemical in various environmental settings [].
While 2-ethoxyethyl acetate is not widely used in scientific research, its properties, such as its solvent capabilities, could potentially be explored in various research fields. These are purely hypothetical applications and require further investigation:
2-Ethoxyethyl acetate is an organic compound with the molecular formula and a molecular weight of approximately 132.15 g/mol. It is classified as an ester formed from the reaction of ethoxyethanol and acetic acid. The compound appears as a colorless liquid with a characteristic fruity odor and is partially soluble in water . It is known for its utility as a solvent in various industrial applications, particularly in coatings, dyes, and cosmetic formulations .
2-Ethoxyethyl acetate primarily acts as a solvent in scientific research. It dissolves various organic compounds facilitating reactions, extractions, and purifications. The specific mechanism of action depends on the application.
2-Ethoxyethyl acetate presents several safety concerns:
2-Ethoxyethyl acetate undergoes hydrolysis to yield 2-ethoxyethanol and acetic acid. This reaction is facilitated by esterases present in biological systems, leading to the rapid deacetylation of the compound . The metabolic pathway involves the conversion of 2-ethoxyethanol to 2-ethoxyacetic acid, which is considered the primary active metabolite responsible for its toxicity .
The biological activity of 2-ethoxyethyl acetate primarily stems from its metabolites, particularly 2-ethoxyacetic acid. Studies have shown that this metabolite exhibits toxicity in various biological systems, including potential reproductive and teratogenic effects in animal models . High levels of exposure can lead to significant health risks, including kidney damage and paralysis .
The synthesis of 2-ethoxyethyl acetate typically involves standard esterification techniques. This process can be achieved by reacting 2-ethoxyethanol with an acid anhydride or acid chloride in the presence of an acid catalyst . The reaction conditions often require careful control to ensure high yields and purity of the final product.
2-Ethoxyethyl acetate finds extensive use across several industries, including:
Research indicates that 2-ethoxyethyl acetate is rapidly metabolized to 2-ethoxyethanol, which then undergoes further metabolism to form 2-ethoxyacetic acid. This metabolic pathway has been studied extensively due to its implications for toxicity . The interaction between these compounds highlights their similar toxicological profiles, necessitating careful handling and exposure monitoring in occupational settings.
Several compounds share structural characteristics or functional properties with 2-ethoxyethyl acetate. Below is a comparison with some of these similar compounds:
Compound Name | Molecular Formula | Key Properties | Unique Features |
---|---|---|---|
Ethyl Acetate | Commonly used solvent; less toxic than 2-ethoxyethyl acetate | Widely used in food flavoring | |
Butyl Acetate | Solvent for lacquers; higher boiling point | Used extensively in paint formulations | |
2-Ethoxyethanol | Intermediate in metabolism; similar toxicity profile | Directly metabolized from 2-ethoxyethyl acetate | |
Ethylene Glycol Monoethyl Ether Acetate | Similar solvent properties; used in coatings | Lower volatility than 2-ethoxyethyl acetate |
Each of these compounds has unique applications and properties that differentiate them from 2-ethoxyethyl acetate, while still sharing certain characteristics that make them relevant in industrial contexts.
Flammable;Irritant;Health Hazard